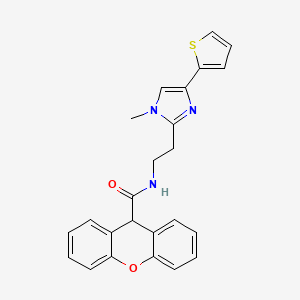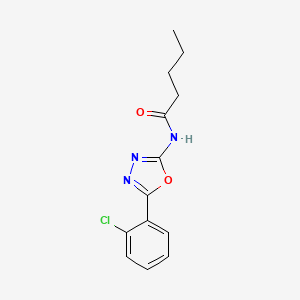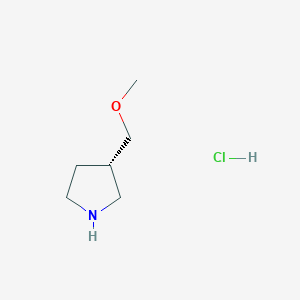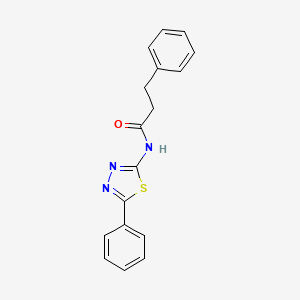
4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H19N5O4S and its molecular weight is 425.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
Research has shown that derivatives of benzenesulfonamides, including those with pyrazole and pyridine moieties, exhibit promising anticancer activity. For example, a study by Ghorab, El-Gazzar, and Alsaid (2014) found that such compounds demonstrated significant activity against human tumor breast cell lines, with some compounds being almost as active as Doxorubicin, a reference drug (Ghorab, El-Gazzar, & Alsaid, 2014). Additionally, compounds containing the benzenesulfonamide moiety have been evaluated for their cytotoxic effects, with several showing potent activity against various cancer cell lines (Hassan et al., 2017).
Antimicrobial Potential
Compounds with a pyrazolo[3,4-b]pyridine scaffold and a benzenesulfonamide moiety have been synthesized and tested for their antibacterial and antifungal activities. Chandak et al. (2013) reported that these compounds were evaluated against pathogenic bacterial strains like Staphylococcus aureus and Escherichia coli, showing notable antimicrobial potential (Chandak et al., 2013).
Carbonic Anhydrase Inhibition
Studies have explored the inhibition of carbonic anhydrase, a crucial enzyme for various biological functions, by benzenesulfonamide derivatives. These compounds have been found to inhibit carbonic anhydrase isoenzymes, potentially offering therapeutic benefits in diseases where these enzymes are implicated. For instance, Ghorab et al. (2014) identified several derivatives that showed high potency as inhibitors, especially against tumor-associated isoforms (Ghorab et al., 2014).
Anti-Inflammatory and Analgesic Effects
Some sulfonamide derivatives, including celecoxib analogs, have been synthesized and tested for their anti-inflammatory and analgesic activities. Küçükgüzel et al. (2013) reported that these compounds exhibited significant anti-inflammatory and analgesic effects without causing tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib (Küçükgüzel et al., 2013).
Antiviral Activity
Derivatives of benzenesulfonamides have also shown potential as antiviral agents. For instance, compounds based on the pyrazolopyridine-sulfonamide scaffold have demonstrated in vitro activity against Plasmodium falciparum, suggesting their potential in antimalarial therapy (Silva et al., 2016). Additionally, Fioravanti et al. (2017) identified compounds with specific activity against Yellow Fever Virus (YFV), showing promise in the development of anti-YFV agents (Fioravanti et al., 2017).
Corrosion Inhibition
Benzenesulfonamide derivatives have also been investigated as corrosion inhibitors. Mostfa et al. (2020) conducted a study on a novel azopyrazole-benzenesulfonamide derivative, finding it to be an efficient inhibitor for mild steel corrosion in acidic environments (Mostfa et al., 2020).
特性
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c1-24-18(8-9-22-24)15-10-14(11-21-13-15)12-23-30(28,29)17-4-2-16(3-5-17)25-19(26)6-7-20(25)27/h2-5,8-11,13,23H,6-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBALOXRWOWVWHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-fluorobenzamide hydrochloride](/img/structure/B3011034.png)
![[2-(3-Chloroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B3011035.png)



![6-(2,5-Dimethylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3011042.png)
![7-(4-chlorostyryl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3011043.png)
![6-amino-2-ethyl-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B3011045.png)
![[1-(difluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B3011046.png)
![4-methoxy-2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3011048.png)
![(1-methyl-1H-1,2,3-triazol-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B3011051.png)
![4-{[(2,5-Dioxopyrrolidine-1-yl)carbonyloxy]aminobenzoic acid](/img/structure/B3011053.png)